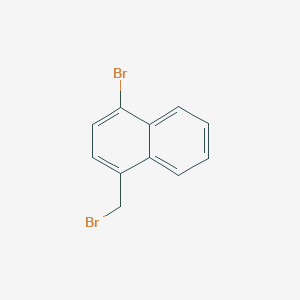

1-Bromo-4-(bromomethyl)naphthalene

概要

説明

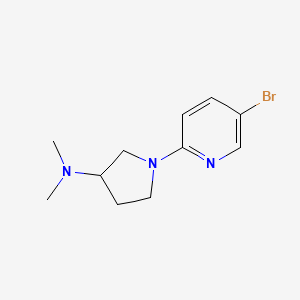

1-Bromo-4-(bromomethyl)naphthalene (BBAN) is a compound of interest due to its potential applications in various fields of chemistry. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine atoms at specific positions on the naphthalene ring system. This compound serves as a key intermediate in the synthesis of various chemical entities and has been explored for its unique properties and reactivity .

Synthesis Analysis

The synthesis of BBAN has been described as involving the addition of bromine atoms to the naphthalene core. The process of synthesizing such brominated naphthalenes can involve different strategies, such as the oxidative self-coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) derived from 1,8-dibromonaphthalene , or the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates to form substituted naphthalene amino esters . These methods highlight the versatility of brominated naphthalenes as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of BBAN and related brominated naphthalenes can exhibit interesting features. For instance, octakis(bromomethyl)naphthalene has been found to adopt a chiral conformation in its crystal structure, with a helical central naphthalene core . The presence of bromomethyl groups can induce significant distortions in the naphthalene ring, as observed in various derivatives . These structural peculiarities can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

BBAN and similar brominated naphthalenes participate in a variety of chemical reactions. For example, BBAN itself is a thiol-reactive phosphorescent probe, indicating its potential in forming covalent bonds with sulfur-containing compounds . Bromine-mediated cyclization reactions have been employed to construct naphthalene motifs from diynes . Additionally, the unique reactivity of 2,6-bis(bromomethyl)naphthalene as a DNA crosslinking molecule has been noted, which underscores the diverse chemical behavior of brominated naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of BBAN are influenced by its molecular structure. The compound exhibits strong structured phosphorescence emission, which is indicative of an efficient intersystem crossing mechanism . The presence of bromine atoms can also affect the acidity, solubility, and optical properties of naphthalene derivatives, as seen in the case of substituted heterocyclic naphthalene diimides . The introduction of substituents can lead to changes in absorption and emission wavelengths, as well as solubility and fluorescence efficiency .

科学的研究の応用

-

Quantum Computational and Spectroscopic Methods

- Field: Quantum Physics and Spectroscopy .

- Application: The compound is used in the study of quantum computational and spectroscopic methods .

- Method: The optimized geometry, fundamental vibrational frequency, and intensity of the vibrational bands of the compound were evaluated using ab initio HF and density functional theory (DFT) levels of theory 6-311G basis set .

- Results: The calculated harmonic vibrational frequencies were scaled and the values have been compared with experimental FTIR and FT-Raman spectra. The observed and the calculated frequencies were found to be in good agreement .

-

Pharmacokinetics and Medicinal Chemistry

- Field: Pharmacokinetics and Medicinal Chemistry .

- Application: The compound might have potential applications in pharmacokinetics and medicinal chemistry .

- Method & Results: Unfortunately, the specific methods of application and the results of these potential applications are not provided in the source .

-

Supercritical Fluid Chromatography

- Field: Analytical Chemistry .

- Application: The compound is used as a test compound in the determination of halogenated hydrocarbons at trace levels by supercritical fluid chromatography-microwave-induced plasma mass spectrometry .

- Method & Results: Unfortunately, the specific methods of application and the results of these potential applications are not provided in the source .

-

Organic Synthesis

Safety And Hazards

特性

IUPAC Name |

1-bromo-4-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXASJKBBLIBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508837 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(bromomethyl)naphthalene | |

CAS RN |

79996-99-9 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)